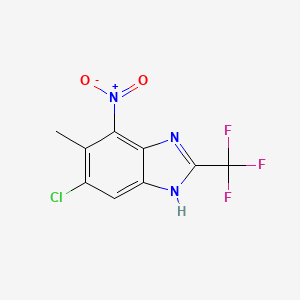
1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a naphthamide core, a tetrahydro ring, and multiple dimethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- typically involves multi-step organic reactions. Common synthetic routes may include:
Amination Reactions: Introduction of dimethylamino groups through nucleophilic substitution.
Cyclization Reactions: Formation of the tetrahydro ring structure.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce tetrahydronaphthamide derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1-Naphthamide Derivatives: Compounds with similar naphthamide core structures.
Tetrahydro Compounds: Molecules with tetrahydro ring systems.
Dimethylamino Substituted Compounds: Chemicals with dimethylamino functional groups.
Uniqueness
1-Naphthamide, 1,2,3,4-tetrahydro-4-(dimethylamino)-N,N-dimethyl-1-phenyl-, hydrochloride, dihydrate, (Z)- is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
63766-36-9 |
|---|---|
Molecular Formula |
C21H27ClN2O |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
[(1R,4R)-4-(dimethylcarbamoyl)-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-22(2)19-14-15-21(20(24)23(3)4,16-10-6-5-7-11-16)18-13-9-8-12-17(18)19;/h5-13,19H,14-15H2,1-4H3;1H/t19-,21-;/m1./s1 |
InChI Key |
XJEARRIWKFUKML-GNGUGDOWSA-N |
Isomeric SMILES |
C[NH+](C)[C@@H]1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N(C)C.[Cl-] |
Canonical SMILES |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


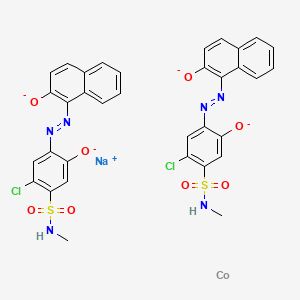
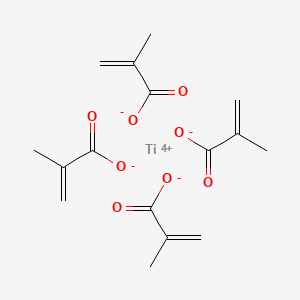
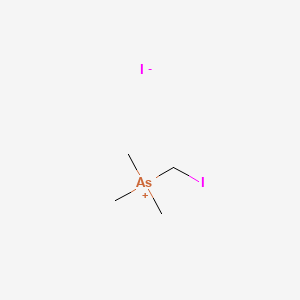
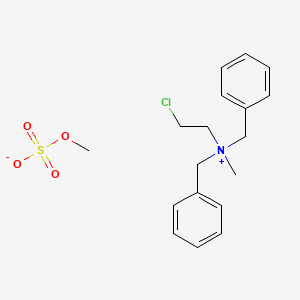
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
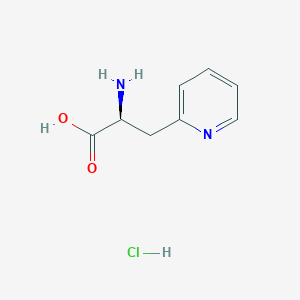
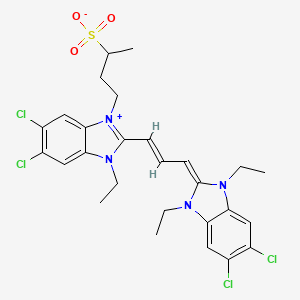
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
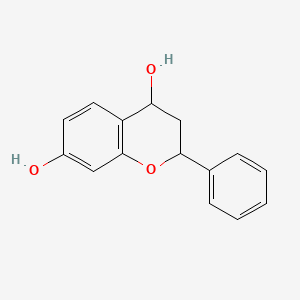
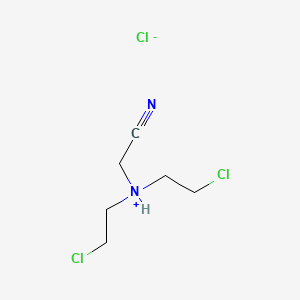
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
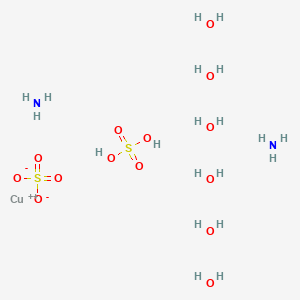
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
